Piperazine-2,2,3,3,5,5,6,6-D8

Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Research

Deuterium labeling, the process of replacing hydrogen atoms with deuterium in a molecule, is a important technique in scientific research. clearsynth.comclearsynth.com This subtle change in mass, with deuterium being twice as heavy as hydrogen, introduces a range of physical and chemical property alterations that are invaluable for researchers. clearsynth.com One of the most significant consequences is the kinetic isotope effect, where the heavier deuterium atom can slow down the rate of chemical reactions, providing crucial insights into reaction mechanisms. symeres.com

This isotopic substitution is instrumental in a variety of research applications:

Mechanistic Studies: By selectively labeling molecules with deuterium, chemists can trace the fate of specific atoms through complex reaction pathways, helping to elucidate the step-by-step process of a chemical transformation. clearsynth.comthalesnano.com

Metabolic and Pharmacokinetic Research: In biological systems, deuterium-labeled compounds allow researchers to accurately track the absorption, distribution, metabolism, and excretion (ADME) of molecules within an organism. thalesnano.comsimsonpharma.com This is critical in drug development for understanding how a potential drug is processed by the body. clearsynth.com

Analytical Standards: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.com Their distinct mass signature allows for more accurate and reliable quantification of the non-labeled target compound, even in complex biological mixtures. thalesnano.comsmolecule.com

Enhanced Spectroscopic Analysis: In NMR spectroscopy, the use of deuterated solvents minimizes interference from hydrogen signals, leading to clearer spectra and more precise structural information. clearsynth.com In mass spectrometry, the mass difference created by deuterium labeling results in a distinct peak, improving detection and quantification. smolecule.com

Overview of Deuterated Piperazine (B1678402) Derivatives in Scientific Applications

The piperazine ring is a common structural motif found in many pharmaceuticals and biologically active compounds. Consequently, deuterated piperazine derivatives have become valuable tools in medicinal chemistry and drug discovery. smolecule.comgoogle.com These labeled compounds are frequently employed to study the metabolism and pharmacokinetics of drugs containing the piperazine scaffold. clearsynth.comsmolecule.com

Researchers utilize deuterated piperazine derivatives as internal standards for the precise quantification of their non-deuterated counterparts in biological samples like blood or urine. veeprho.comveeprho.com This is particularly important in therapeutic drug monitoring and pharmacokinetic studies. veeprho.comveeprho.com For instance, deuterated analogs of piperazine-based drugs have been used to improve the accuracy of liquid chromatography-mass spectrometry (LC-MS) methods for detecting and quantifying these drugs. veeprho.comresearchgate.net Furthermore, the synthesis of novel deuterated piperazine derivatives is an active area of research, with the goal of developing new therapeutic agents with improved metabolic profiles. google.com

Research Context and Utility of Piperazine-2,2,3,3,5,5,6,6-D8

This compound, also known as Piperazine-d8, is a specific deuterated form of piperazine where eight hydrogen atoms on the piperazine ring have been replaced by deuterium. smolecule.comlgcstandards.com This high level of deuteration makes it an excellent internal standard for quantitative analysis using mass spectrometry. chemicalbook.comlookchem.com

The primary application of Piperazine-d8 is as an internal standard for the quantification of piperazine and its derivatives in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). chemicalbook.com By adding a known amount of Piperazine-d8 to a sample, researchers can accurately determine the concentration of the unlabeled piperazine by comparing the signal intensities of the two compounds in the mass spectrometer.

This compound is particularly useful in:

Pharmacokinetic Studies: To precisely measure the concentration of piperazine-containing drugs in biological fluids over time. smolecule.comveeprho.com

Metabolic Studies: To trace the metabolic fate of piperazine and its derivatives in biological systems. smolecule.com

Analytical Chemistry: To ensure the accuracy and reliability of analytical methods for detecting and quantifying piperazine. smolecule.comlookchem.com

The synthesis of this compound can be achieved through methods like catalytic exchange with deuterium gas under specific conditions or through electrocatalytic reductive deuteration using heavy water (D₂O). smolecule.combohrium.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₄H₂D₈N₂ |

| Molecular Weight | ~94.19 g/mol |

| CAS Number | 134628-42-5 |

| Primary Application | Internal Standard for Mass Spectrometry |

| Isotopic Purity | ≥98 atom % D |

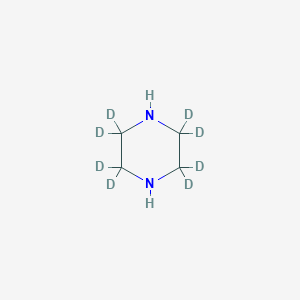

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUGHFHXGJENI-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583727 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134628-42-5 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Enrichment of Piperazine 2,2,3,3,5,5,6,6 D8

Strategies for Deuterium (B1214612) Incorporation in Piperazine (B1678402) Derivatives

The introduction of deuterium into the piperazine ring can be accomplished through various synthetic methods, broadly categorized as hydrogen-deuterium exchange reactions and catalytic processes. The choice of method depends on the desired level of deuteration, regioselectivity, and the complexity of the substrate molecule.

Hydrogen-deuterium exchange (HDX) is a fundamental process for substituting hydrogen with deuterium. nih.gov These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), and often require a catalyst. nih.govresolvemass.ca

Acid- and base-catalyzed HDX reactions are common methods. nih.gov In base-catalyzed exchange, the acidity of the α-protons in cyclic peptides like diketopiperazines (DKPs), which share structural similarities with piperazine, has been studied extensively. Kinetic studies of H/D exchange in DKP systems show that prolyl residues exhibit significantly increased acidity, making these positions more susceptible to deuteration. rsc.org For piperazine derivatives, the use of a strong base can facilitate the exchange of protons on the carbon atoms adjacent to the nitrogen. nih.gov

Acid-catalyzed exchange often employs deuterated acids like DCl, D₂SO₄, or deuterated trifluoroacetic acid (CF₃COOD). nih.govnih.gov Research has shown that CF₃COOD can serve as both the solvent and deuterium source for the efficient deuteration of aromatic amines, with 1-phenylpiperazine (B188723) demonstrating high reactivity in this system. nih.gov The process typically follows an electrophilic aromatic substitution mechanism for aryl-substituted piperazines. nih.gov

Table 1: Comparison of Hydrogen-Deuterium Exchange (HDX) Conditions

| Method | Deuterium Source | Catalyst/Conditions | Substrate Example | Key Findings |

| Base-Catalyzed Exchange | D₂O | Base (e.g., DBU in d6-acetone) | Diketopiperazines (DKPs) | Prolyl α-protons are 3-89 times more reactive than other amino acid residues. rsc.org |

| Acid-Catalyzed Exchange | CF₃COOD | None (CF₃COOD is solvent & source) | 1-Phenylpiperazine | Rapid and efficient H-D exchange; reactivity higher than aniline. nih.gov |

| Acid-Catalyzed Exchange | D₂O | Mineral Acid (e.g., DCl, D₂SO₄) | Aromatic Molecules | Harsh conditions can lead to low substrate solubility and potential decomposition. nih.gov |

More advanced and selective methods for deuterium incorporation often rely on transition metal catalysis. These methods can offer higher efficiency and control over which positions are deuterated. researchgate.net

Transition-Metal Catalysis: Homogeneous transition-metal catalysts are highly effective for regioselective deuteration. thieme-connect.com Ruthenium complexes, for example, have been shown to catalyze the deuterium labeling of piperazines using D₂O as the deuterium source. nih.gov Similarly, iridium-based catalysts are used for hydrogen isotope exchange (HIE) reactions, and palladium-catalyzed HIE has been developed for the late-stage deuteration of complex organic compounds. thieme-connect.comresearchgate.net These methods often require directing groups on the substrate to achieve high regioselectivity. thieme-connect.com

Electrocatalysis: A scalable and general electrocatalytic method has been developed for the reductive deuteration of heteroarenes, including piperazine. bohrium.com This technique uses a prepared nitrogen-doped ruthenium electrode (Ru-N/CF) and D₂O to produce perdeuterated, saturated products. bohrium.com A key advantage is its scalability, with the synthesis of deuterated piperazine hydrochloride being successfully amplified using a flow electrochemical device. bohrium.com

Photocatalysis: Heterogeneous photocatalytic systems provide another advanced route for HIE. One such system uses cadmium sulfide (B99878) (CdS) quantum dots and has been successfully applied to incorporate deuterium and tritium (B154650) into a wide range of commercially available drugs by facilitating exchange at various C-H bonds. chemrxiv.org

Table 2: Overview of Advanced Synthetic Routes for Deuteration

| Method | Catalyst System | Deuterium Source | Key Features |

| Ruthenium Catalysis | [Ru₂Cl₄(CO)₆] | D₂O | Effective for secondary amine labeling. nih.gov |

| Iridium Catalysis | Iridium complexes (e.g., Tamm's catalyst) | D₂ or T₂ gas | Enables HIE reactions at ambient temperatures. researchgate.net |

| Palladium Catalysis | Palladium complexes with specific ligands | Deuterated solvents | Useful for late-stage, regioselective deuteration of complex substrates. thieme-connect.com |

| Electrocatalysis | Nitrogen-doped Ruthenium electrode (Ru-N/CF) | D₂O | Scalable, general method for reductive deuteration of (hetero)arenes. bohrium.com |

| Photocatalysis | Cadmium Sulfide (CdS) Quantum Dots | D₂O or T₂O | Proceeds via dual HIE pathways; broad substrate scope for pharmaceuticals. chemrxiv.org |

Hydrogen-Deuterium Exchange Reactions in Synthesis

Challenges in Deuterated Compound Synthesis for Research Purity

Synthesizing deuterated compounds with the high isotopic purity required for research standards (typically ≥95-98%) presents several significant challenges. researchgate.net

Cost: Deuterated starting materials and reagents, such as deuterium oxide and deuterium gas, are significantly more expensive than their non-deuterated counterparts due to the resource-intensive production processes. resolvemass.catandfonline.comsynmr.in This high cost can be a limiting factor, especially for large-scale synthesis. resolvemass.ca

Isotopic Purity and Impurities: Achieving a high level of deuterium incorporation at specific target sites while minimizing isotopic impurities is a major hurdle. researchgate.net The reversible nature of many exchange reactions can make it difficult to synthesize a 100% isotopically pure compound. researchgate.net Impurities can arise from under-deuteration, over-deuteration, or mis-deuteration (deuteration at unintended sites). researchgate.net

Complex Protocols and Side Reactions: Many deuteration methods require harsh reaction conditions, which can lead to low functional group tolerance and unwanted side reactions or substrate decomposition. thieme-connect.com Achieving uniform deuterium labeling requires precise control over reaction conditions, adding to the technical complexity. resolvemass.ca

Purification: The amphipathic nature of some molecules can create challenges in work-up and purification steps. tandfonline.com Separating the desired deuterated compound from a mixture of isotopologues (molecules that differ only in their isotopic composition) is often not feasible, meaning purity must be achieved through the synthesis itself. researchgate.net

Advancements in High-Purity Isotope Production for Research Standards

To meet the stringent requirements of modern research, significant advancements have been made in the production and characterization of high-purity isotopes and reference materials.

Innovative production and separation techniques are being developed to improve the efficiency, purity, and yield of isotopes. solubilityofthings.com For stable isotopes, electromagnetic isotope separation (EMIS) using instruments like mass separators (historically known as calutrons) is a key technique. solubilityofthings.comresearchgate.net Idaho National Laboratory (INL), for instance, operates a revived mass separator to produce high-purity isotopes (>98%) for use as internal standards in isotope dilution mass spectrometry (IDMS). researchgate.net

Furthermore, new generations of multi-collector isotope ratio mass spectrometers (IRMS) now allow for measurements with extremely high precision. nist.gov This technology has revealed small but significant isotopic variations in elements previously thought to have fixed abundances. nist.gov

Recognizing the need for better standards, national and international bodies are implementing programs to produce and certify new isotopic reference materials. The National Institute of Standards and Technology (NIST) is creating a new series of materials made from high-purity elements that are isotopically homogeneous to underpin high-precision measurements. nist.gov Similarly, the PRISMAP project in Europe is a consortium aimed at creating a sustainable source of highly pure non-conventional radionuclides for medical research, employing techniques like isotope mass separation to ensure purity. europa.eu These programs are crucial for improving the quality and reliability of measurements across various scientific fields, from medical studies to environmental science. nist.goveuropa.eu

Advanced Analytical Research Applications of Piperazine 2,2,3,3,5,5,6,6 D8

Mass Spectrometry-Based Analytical Techniques

Piperazine-2,2,3,3,5,5,6,6-D8, a deuterated isotopologue of piperazine (B1678402), serves as a critical tool in advanced analytical research, particularly within mass spectrometry. Its unique properties, stemming from the replacement of eight hydrogen atoms with deuterium (B1214612), make it an invaluable internal standard for the precise quantification of piperazine and its derivatives in complex samples.

Role as Stable Isotope Labeled Internal Standard (SIL-IS) in LC-MS/MS and GC-MS

In quantitative analytical chemistry, particularly in techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. nih.govresearchgate.net Piperazine-D8 is chemically identical to its non-labeled counterpart, piperazine, but has a higher molecular weight due to the eight deuterium atoms. This mass difference allows it to be distinguished by the mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly to the analyte of interest during sample preparation, chromatography, and ionization. bujnochem.com

The primary function of Piperazine-D8 as an SIL-IS is to correct for variations that can occur at any stage of the analytical process. chemicalbook.com This includes losses during sample extraction and handling, as well as fluctuations in instrument response. Because the SIL-IS is added to the sample at the beginning of the workflow, any loss or variability experienced by the target analyte is mirrored by the SIL-IS. By measuring the ratio of the analyte's signal to the SIL-IS's signal, a highly accurate quantification can be achieved. This approach is widely adopted in various fields, including forensic toxicology and pharmacokinetic studies, for the analysis of piperazine derivatives. nih.govsmolecule.comnih.govcerilliant.comcerilliant.com For instance, deuterated analogues like mCPP-D8 are used as internal standards for the quantification of designer drugs and their metabolites in biological fluids. nih.govcerilliant.comcerilliant.com

Quantitative Analysis in Complex Biological and Environmental Matrices

The accurate quantification of analytes in complex matrices such as blood, urine, and environmental samples is a significant challenge due to the presence of numerous interfering substances. researchgate.net Piperazine-D8 is instrumental in overcoming these challenges. chemicalbook.com When analyzing piperazine derivatives, which are found in a range of pharmaceuticals and illicit drugs, in biological samples, the co-eluting matrix components can significantly impact the ionization efficiency of the analyte, a phenomenon known as the matrix effect. nih.govresearchgate.net

By using Piperazine-D8 as an internal standard, analysts can effectively compensate for these matrix effects. bujnochem.com Since the deuterated standard co-elutes with the non-labeled analyte and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant, leading to reliable and reproducible quantitative results. nih.govresearchgate.net This has been demonstrated in numerous studies involving the detection of abused piperazine designer drugs in biological materials. nih.govnih.govmdpi.com

A study on the detection of abused piperazine designer drugs utilized a Liquid Chromatography-Mass Spectrometry (LC-MS) method where deuterated internal standards, including a piperazine derivative mCPP-D8, were employed. nih.gov The method demonstrated high selectivity and reproducibility for identifying and quantifying various piperazine derivatives in biological samples. nih.gov

| Analyte | Internal Standard | Matrix | Analytical Technique |

| Piperazine Derivatives | BZP-D7, mCPP-D8, TFMPP-D4 | Serum, Urine | LC-MS |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 1-(3-Chlorophenyl)piperazine-D8 | Urine, Blood | GC/MS or LC-MS/MS |

| Piperazine | Piperazine-D8 | General | GC- or LC-MS |

Enhancement of Analytical Precision and Signal-to-Noise Ratio through Isotopic Labeling

The incorporation of deuterium atoms in Piperazine-D8 leads to a distinct mass shift in its mass spectrum compared to the natural, non-labeled piperazine. This clear separation of mass peaks is fundamental to its role in enhancing analytical precision. In mass spectrometry, the background noise can sometimes interfere with the detection of low-level analytes. The use of a deuterated standard helps to improve the signal-to-noise ratio by providing a clean, strong signal for the internal standard, which is less likely to be affected by background interferences at its specific mass-to-charge ratio. smolecule.com

This improved signal clarity allows for more precise measurement of the internal standard's peak area, which in turn leads to more accurate calculation of the analyte-to-internal standard ratio and, consequently, a more precise final concentration of the analyte. researchgate.net The distinct signal of the deuterated standard ensures that it is accurately detected and quantified, even in complex mixtures where other compounds might have similar retention times. smolecule.com

Mitigation of Matrix Effects in Spectroscopic Measurements

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a major source of error in quantitative mass spectrometry. bujnochem.com These effects can either suppress or enhance the signal of the target analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard like Piperazine-D8 is a highly effective strategy to mitigate these effects. bujnochem.comresearchgate.net

Because Piperazine-D8 has virtually identical chemical and physical properties to the analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. bujnochem.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized. nih.govresearchgate.net This ensures that the quantitative results are accurate and reliable, regardless of the complexity of the sample matrix. Research has shown that using stable isotope-labeled internal standards effectively eliminates the relative susceptibility to matrix effects. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

While mass spectrometry is a primary application, this compound also holds significance in Nuclear Magnetic Resonance (NMR) spectroscopy studies.

Elucidation of Molecular Structures and Conformational Analysis

The piperazine ring can adopt several conformations, such as chair, boat, and twist-boat forms, with the chair conformation being the most thermodynamically stable. nih.gov NMR spectroscopy is a powerful technique for studying this conformational behavior in solution. nih.govrsc.org The substitution of hydrogen with deuterium in Piperazine-D8 can be utilized in advanced NMR experiments to probe the structure and dynamics of piperazine-containing molecules.

In ¹H NMR, the absence of signals from the deuterated positions simplifies the spectrum, which can aid in the assignment of the remaining proton signals and the elucidation of complex molecular structures. While direct NMR studies focusing solely on this compound are not extensively documented in the provided search results, the principles of using deuterated compounds in NMR are well-established. For instance, in studies of N-benzoylated piperazines, temperature-dependent ¹H NMR spectroscopy was used to investigate the restricted rotation and interconversion of chair conformations. nih.govrsc.orgresearchgate.net The strategic placement of deuterium, as in Piperazine-D8, would be a valuable tool in such studies to simplify complex spectra and isolate specific proton-proton interactions, thereby facilitating a more detailed conformational analysis. The replacement of hydrogen with deuterium reduces background noise in techniques like NMR, leading to a clearer signal. smolecule.com

Investigation of Protein-Ligand Interactions with Deuterium Labeling

The use of deuterated compounds like Piperazine-d8 is a cornerstone in the study of protein-ligand interactions. The isotopic labeling allows researchers to track the binding and fate of piperazine-containing molecules within complex biological systems. smolecule.com This is particularly valuable in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins.

PROTACs function by linking a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. medchemexpress.com Piperazine-d8 serves as a key building block or linker in the synthesis of these complex molecules. medchemexpress.com For instance, deuterated piperazine derivatives are incorporated into ligands that recruit E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL), facilitating the study of their engagement with the target protein and the subsequent degradation process. medchemexpress.com The deuterium label provides a clear signal in mass spectrometry and NMR analyses, allowing for precise tracking of the PROTAC and its interactions without interference from endogenous, non-deuterated molecules. smolecule.com

Deuterium Metabolic Imaging (DMI) for in vivo Metabolic Studies in Animal Models

Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique used for the three-dimensional mapping of metabolism in vivo. scribd.com This method tracks the metabolic fate of deuterium-labeled substrates, such as glucose or water (D₂O), as they are processed in the body. While direct DMI studies specifically highlighting Piperazine-d8 are still an evolving area of research, the principles of DMI are highly applicable to deuterated compounds. The synthesis of piperazine-d8-containing pharmaceuticals is a key application area, and DMI offers a non-invasive method to visualize their metabolic distribution and conversion in real-time within animal models. scribd.com The kinetic isotope effect, where the heavier deuterium atom can slow down enzymatic reactions, is a useful property in studying metabolic processes, and DMI provides the spatial and temporal resolution to observe these effects directly. scribd.com

Applications in Multi-nuclei NMR for Enhanced Chemical Shift Resolution

Piperazine-d8 is widely utilized as a standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary advantage lies in the replacement of hydrogen with deuterium. In ¹H NMR, the absence of proton signals in the deuterated positions (typically δ 2.5–3.5 ppm) simplifies complex spectra by removing overlapping peaks, which is crucial when analyzing large molecules or mixtures.

Conversely, ²H (Deuterium) NMR spectroscopy can be used to directly probe the deuterated sites. The presence of peaks in the ²H NMR spectrum (e.g., at δ 2.7–3.0 ppm for N-Boc-piperazine-d8) confirms the position and incorporation of the deuterium labels. This technique is particularly powerful for studying molecular dynamics and order. For example, Piperazine-d8 has been incorporated into the hard segments of polyurethane polymers to study their structure and mobility, where the deuterium signal provides specific insights into the behavior of the piperazine rings that would be difficult to obtain otherwise. researchgate.net

Chromatographic Method Development and Validation with Deuterated Standards

In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like Piperazine-d8 are invaluable as internal standards. smolecule.comthermofisher.com An internal standard is a compound added in a constant amount to all samples, calibrators, and controls, which helps to correct for variations in sample processing and instrument response, thereby improving the accuracy and precision of the analysis. thermofisher.comncl.edu.tw

Optimization of Separation Parameters for Deuterated Analytes

The development of robust chromatographic methods is essential for accurately quantifying target analytes. Since deuterated standards like Piperazine-d8 have nearly identical chemical properties to their non-deuterated counterparts, they co-elute under most chromatographic conditions, which is ideal for an internal standard. uit.no Method development focuses on achieving good peak shape, resolution from other sample components, and a reasonable retention time.

Several methods have been developed utilizing Piperazine-d8.

Reversed-Phase Chromatography: A common method for quantifying drugs of abuse in blood uses a C18 or similar column with a gradient elution. thermofisher.comuit.no A typical mobile phase consists of water and acetonitrile (B52724), both containing an acid modifier like 0.1% formic acid, to ensure good ionization for mass spectrometry. thermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC): For analyzing piperazine in complex matrices like eggs, a HILIC method has been shown to be effective. ncl.edu.tw One such method uses a BEH HILIC column with a gradient mobile phase of acetonitrile (containing 0.1% formic acid) and an aqueous buffer like 50 mM ammonium (B1175870) acetate (B1210297) (also with 0.1% formic acid). ncl.edu.tw

Validation of Analytical Method Performance Characteristics (e.g., Linearity, Accuracy, Precision, Recovery)

Method validation is a regulatory requirement to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. thermofisher.comclearsynth.com Piperazine-d8 is frequently used as an internal standard in these validated methods. thermofisher.comncl.edu.tw Key performance characteristics are assessed over multiple days and batches. thermofisher.com

Table 1: Example of Method Validation Parameters for Piperazine Analysis in Eggs using Piperazine-d8

| Parameter | Concentration (ppm) | Result | Guideline Compliance |

| Recovery | 0.005 | 101.2% | Compliant |

| 0.025 | 103.5% | Compliant | |

| 0.050 | 102.8% | Compliant | |

| Precision (Intra-day) | 0.005 - 0.050 | < 8% RSD | Compliant |

| Precision (Inter-day) | 0.005 - 0.050 | < 3% RSD | Compliant |

| Limit of Quantitation (LOQ) | N/A | 0.005 ppm | Established |

| Data sourced from a study on analyzing piperazine residues in eggs. ncl.edu.tw |

Table 2: General Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Level | Acceptance Criterion (% Bias) |

| Linearity & Accuracy | Lower Limit of Quantitation (LLOQ) | Within ±20% of nominal value |

| Other Calibrators & QC Samples | Within ±15% of nominal value | |

| Data sourced from a Thermo Fisher Scientific technical note on drug analysis. thermofisher.com |

Assessment of Isotope Exchange and its Impact on Analytical Reliability

A critical consideration when using deuterated standards is the stability of the deuterium labels. Isotope exchange, the replacement of a deuterium atom with a protium (B1232500) (hydrogen) atom from the solvent or sample matrix, can compromise analytical reliability by altering the concentration of the standard. While the C-D bonds in Piperazine-d8 are generally stable under typical analytical conditions, certain environments can promote exchange.

Post-synthesis exposure of piperazine derivatives to acidic or basic conditions in the presence of protic solvents (like water or methanol) can facilitate this exchange. This is sometimes done intentionally to increase deuterium incorporation, but it also highlights a potential vulnerability.

Table 3: Conditions for Post-Synthesis Hydrogen/Deuterium Exchange

| Condition | Exchange Efficiency | Limitations |

| 0.1 M DCl in D₂O (80°C, 24h) | 60–70% | Partial hydrolysis of protecting groups (e.g., Boc) |

| 0.5 M NaOD in D₂O | 75–85% | Potential for side reactions |

| Data sourced from a study on N-Boc-piperazine. |

For a deuterated internal standard to be reliable, it must be stable throughout sample preparation, storage, and analysis. Therefore, method development must avoid conditions (e.g., strong acids/bases, high temperatures) that could induce back-exchange of deuterium for hydrogen, which would lead to an inaccurate quantification of the target analyte.

Mechanistic and Tracer Studies Employing Piperazine 2,2,3,3,5,5,6,6 D8

Elucidation of Biochemical and Metabolic Pathways

The strategic incorporation of deuterium (B1214612) into the piperazine (B1678402) molecule provides a unique signature that can be readily detected and quantified, making it an invaluable tracer for metabolic studies. medchemexpress.com

Tracing Piperazine Derivatives and Their Metabolites in Non-Human Biological Systems

Piperazine-2,2,3,3,5,5,6,6-D8 is instrumental in tracing the journey of piperazine-containing compounds within non-human biological systems. By introducing the deuterated analog, researchers can distinguish between the administered compound and its subsequent metabolites from endogenous molecules. This is crucial for understanding the complex biotransformation processes that piperazine derivatives undergo.

For instance, studies on various piperazine designer drugs have identified key metabolic pathways, including aromatic hydroxylation and demethylenation, in animal models. core.ac.ukresearchgate.net The use of a deuterated tracer like Piperazine-d8 would allow for a more precise quantification of these metabolic routes and the identification of novel, previously uncharacterized metabolites. The heavy isotope label ensures that the metabolic products originating from the administered drug can be unequivocally identified by mass spectrometry.

In studies involving the biotransformation of drugs like dasatinib, which contains a piperazine ring, deuterated versions (in that case, dasatinib-D8) have been used to explore metabolic pathways. researchgate.net These studies have identified metabolites resulting from oxidation of the piperazine ring. mdpi.com While not specifically using this compound, these examples highlight the established methodology of using deuterated analogs to map metabolic transformations in non-human systems.

Research on Metabolic Stability and Isotope Effects in in vitro Systems

The metabolic stability of a drug is a critical factor in its development. In vitro systems, such as liver microsomes and hepatocytes, are commonly used to assess this parameter. The substitution of hydrogen with deuterium in this compound can significantly impact its metabolic rate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break.

This slowing of metabolism can be advantageous in drug design, potentially prolonging the half-life of a drug. vulcanchem.com By comparing the metabolic rate of the deuterated compound to its non-deuterated counterpart in in vitro assays, researchers can quantify the KIE and gain insights into the rate-limiting steps of metabolism. This information is crucial for optimizing the metabolic profile of new drug candidates containing a piperazine moiety. nih.gov

Below is a hypothetical data table illustrating how results from an in vitro metabolic stability assay might be presented.

| Compound | Half-life (t½) in Rat Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Piperazine | 25 | 27.7 |

| This compound | 45 | 15.4 |

This table is for illustrative purposes and does not represent actual experimental data.

Investigation of Enzyme-Mediated Reactions through Kinetic Isotope Effects

The kinetic isotope effect observed with this compound is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.gov When a C-H bond cleavage is a rate-determining step in an enzymatic reaction, the use of a deuterated substrate will result in a slower reaction rate. The magnitude of this KIE can provide valuable information about the transition state of the reaction. unl.edu

For example, if an enzyme catalyzes the oxidation of the piperazine ring, a significant KIE would suggest that the cleavage of a C-H bond on the ring is a key part of the reaction mechanism. Conversely, the absence of a KIE would indicate that this step is not rate-limiting. mdpi.com This technique allows researchers to dissect complex enzymatic pathways and understand the precise chemical transformations that occur at the active site of an enzyme. unl.edu

Physiologically Based Pharmacokinetic (PBPK) Modeling in Animal Studies

PBPK modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. numberanalytics.comnih.gov These models are built upon a foundation of physiological parameters and compound-specific data. frontiersin.org

Integration of Deuterated Compound Data for Model Development

Data generated from studies using this compound are invaluable for the development and refinement of PBPK models for piperazine-containing drugs in animal models. researchgate.net The distinct pharmacokinetic profile of the deuterated compound, often characterized by a slower metabolism, provides a critical dataset for model validation. By comparing the model predictions for both the deuterated and non-deuterated compounds against experimental data, researchers can ensure the model accurately captures the metabolic processes. researchgate.net

PBPK models are composed of interconnected compartments representing different organs and tissues. rjpbr.com The integration of data from deuterated compounds helps to more accurately define the parameters governing metabolism within these compartments, leading to a more robust and predictive model. frontiersin.org

A simplified representation of parameters used in a PBPK model is shown in the table below.

| Parameter | Description | Species |

| QH | Hepatic Blood Flow (L/hr/kg) | Rat |

| VL | Liver Volume (L/kg) | Rat |

| Kp | Tissue:Plasma Partition Coefficient | Rat |

| CLint | Intrinsic Clearance (L/hr) | Rat |

This table represents a subset of parameters used in PBPK modeling.

Prediction of Internal Dosimetry and Interspecies Extrapolation in Research Models

A well-validated PBPK model can be used to predict the concentration of a compound and its metabolites in various tissues over time, a concept known as internal dosimetry. researchgate.nettracercro.com This is particularly important for understanding the potential efficacy and toxicity of a drug. By incorporating data from this compound, the model's ability to predict the internal dosimetry of both the parent drug and its metabolites is enhanced. nih.govhermesmedical.com

Environmental and Ecological Tracing Applications of Stable Isotopes

Stable isotopes are invaluable tools in environmental and ecological research, providing insights into the sources, transformation, and fate of various substances in the environment. ua.escdnsciencepub.com The use of compounds labeled with stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows scientists to track the movement and transformation of elements and compounds through complex environmental systems. uky.eduresearchgate.net

Studies on Degradation Pathways in Sustainable Materials

The development of sustainable and biodegradable materials is crucial for mitigating environmental pollution. Understanding the degradation pathways of these materials is essential for assessing their environmental impact and longevity. Deuterated compounds, such as this compound, can theoretically be employed as tracers in such studies. resolvemass.ca For instance, if a sustainable polymer incorporates a piperazine-like moiety, introducing a known amount of the deuterated analog could help in tracking the breakdown of the material over time.

While specific studies utilizing this compound to trace the degradation of sustainable materials are not prevalent in publicly available literature, the principles of isotopic tracing are well-established. The general approach would involve monitoring the appearance of deuterated degradation products in environmental samples (soil, water) over time.

The degradation of piperazine itself has been studied, particularly in the context of its use in carbon capture technologies. researchgate.netacs.org These studies have identified several degradation products. In a hypothetical scenario tracing the breakdown of a piperazine-containing material, the deuterated form would allow for unambiguous identification of its degradation products amidst a complex environmental matrix.

Table 1: Hypothetical Degradation Products of a Piperazine-Containing Sustainable Material Traced with this compound

| Degradation Product | Expected Deuterated Fragment | Analytical Method |

| Ethylenediamine | Ethylenediamine-d4 | GC-MS, LC-MS/MS |

| N-Formylpiperazine | N-Formylpiperazine-d8 | LC-MS/MS |

| Piperazinone | Piperazinone-d6 | LC-MS/MS |

| Ammonia | Not Deuterated | N/A |

This table is illustrative and based on known degradation products of piperazine. The specific deuterated fragments would depend on the degradation mechanism.

Tracing Nutrient and Elemental Cycling in Environmental Systems

Stable isotopes are fundamental to the study of nutrient and elemental cycling in ecosystems. ua.esresearchgate.net Isotope tracers are used to follow the movement of elements like nitrogen, carbon, and silicon through different environmental compartments, such as soil, water, and living organisms. researchgate.netresearchgate.net For example, ¹⁵N-labeled compounds are widely used to study nitrogen fixation, nitrification, and denitrification processes in soil and aquatic environments. cdnsciencepub.com

Theoretically, a complex deuterated organic molecule like this compound could be used to trace the fate of specific organic nitrogen compounds in the environment. Piperazine is known to be biodegradable, although its rate of degradation can vary. nih.govnih.gov A study on the environmental fate of piperazine indicated that it is expected to have very high mobility in soil and exist primarily as a cation. nih.gov Its biodegradation has been observed in river water, and certain bacteria can utilize it as a source of carbon and nitrogen. nih.govnih.gov

By introducing this compound into a controlled environmental system, researchers could track the uptake and transformation of this specific form of organic nitrogen by microorganisms. This would involve monitoring the incorporation of deuterium into microbial biomass or the appearance of deuterated metabolites.

Table 2: Potential Application of Piperazine-d8 in a Soil Nutrient Cycling Study

| Process Under Investigation | Parameter to Measure | Expected Observation |

| Microbial uptake of organic nitrogen | Deuterium enrichment in microbial biomass | Increase in the D/H ratio in microbial lipids or proteins over time |

| Biodegradation of piperazine | Concentration of Piperazine-d8 in soil pore water | Decrease in concentration over time |

| Formation of nitrogenous metabolites | Identification of deuterated nitrogen compounds | Appearance of deuterated intermediates like ethylenediamine-d4 |

This table presents a hypothetical experimental design.

Isotope Fractionation as a Research Tool in Environmental Chemistry

Isotope fractionation is the partitioning of isotopes between two substances or two phases of the same substance. rsc.org This process occurs due to the slight differences in the physical and chemical properties of isotopes, leading to changes in their relative abundances during physical, chemical, and biological processes. rsc.orgnih.gov The kinetic isotope effect (KIE), where reactions involving heavier isotopes proceed at a slower rate, is a key principle in these studies. wikipedia.orgnih.gov

In environmental chemistry, analyzing the natural isotopic composition of contaminants can provide valuable information about their degradation pathways and the extent of their transformation in the environment. nih.govepa.gov For instance, the enrichment of heavier isotopes (e.g., ¹³C) in the remaining fraction of a contaminant can indicate that biodegradation is occurring. acs.org

Table 3: Illustrative Kinetic Isotope Effect in a Hypothetical Piperazine Degradation Study

| Compound | Initial Concentration (µM) | Concentration after 24h (µM) | First-Order Rate Constant (k, h⁻¹) |

| Piperazine (light) | 100 | 50 | 0.0289 |

| Piperazine-d8 (heavy) | 100 | 75 | 0.0120 |

| Kinetic Isotope Effect (KIE = k_light / k_heavy) | 2.41 |

The data in this table are for illustrative purposes to explain the concept of the kinetic isotope effect.

The magnitude of the KIE can provide insights into the reaction mechanism. A significant KIE suggests that the cleavage of a carbon-hydrogen (or in this case, carbon-deuterium) bond is a rate-determining step in the degradation process. wikipedia.org

Strategic Research in Drug Discovery and Medicinal Chemistry Using Deuterated Piperazines

Application of Deuterium (B1214612) Switch Approaches in Drug Lead Optimization

The "deuterium switch" is a strategy where hydrogen atoms at specific, metabolically vulnerable positions in a drug molecule are replaced with deuterium. nih.gov This subtle modification can have a profound impact on the drug's behavior in the body. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. nih.gov This phenomenon, known as the kinetic isotope effect (KIE), can slow down the rate of drug metabolism. assumption.edu

In the context of piperazine-containing compounds, which are common scaffolds in many pharmaceuticals, deuteration of the piperazine (B1678402) ring, as in Piperazine-2,2,3,3,5,5,6,6-D8, can be particularly advantageous. The piperazine ring is often a site of metabolic oxidation. By replacing the hydrogens on the piperazine ring with deuterium, the metabolic breakdown of the drug can be slowed, potentially leading to:

Improved Pharmacokinetic Profiles: A slower rate of metabolism can result in a longer drug half-life, reduced dosing frequency, and more consistent drug levels in the bloodstream. nih.govselvita.com This can enhance the therapeutic efficacy and patient compliance. selvita.com

Reduced Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. By slowing down this process, the formation of such metabolites can be minimized, potentially improving the drug's safety profile. nih.gov

Enhanced Therapeutic Efficacy: A more stable drug molecule can maintain its active form for a longer period, leading to improved therapeutic outcomes. researchgate.net

A notable example of the successful application of the deuterium switch approach is the FDA-approved drug deutetrabenazine (Austedo®), a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease. nih.govselvita.com The deuteration of tetrabenazine significantly improved its pharmacokinetic properties, leading to a more favorable dosing regimen and side-effect profile compared to the original drug. selvita.com

Design and Synthesis of Novel Deuterated Drug Candidates and Analogues

The synthesis of deuterated compounds like this compound is a critical step in their application in drug discovery. Several methods have been developed for the synthesis of deuterated piperazines with high isotopic purity. researchgate.net One common method involves the catalytic exchange of piperazine with deuterium gas (D2) under high pressure and temperature. smolecule.com Another approach is the deuteration of piperazine derivatives using deuterated reagents under controlled conditions. For instance, N-Boc-piperazine can be deuterated to form N-Boc-piperazine-d8, which serves as a key intermediate for synthesizing more complex deuterated drug candidates.

The design of novel deuterated drug candidates involves identifying the most metabolically labile positions within a lead compound. Computational models and in vitro metabolic studies are often employed to pinpoint these "soft spots." nih.gov Once identified, these positions are targeted for deuteration. The piperazine ring is a frequent target due to its susceptibility to metabolism. nih.gov

The synthesis of these novel deuterated analogues allows researchers to systematically evaluate the impact of deuteration on a drug's properties. This iterative process of design, synthesis, and testing is fundamental to modern medicinal chemistry and drug lead optimization.

Preclinical Assessment of Deuteration Effects on Pharmacokinetic Profiles

Preclinical studies are essential to evaluate how deuteration affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These studies typically involve both in vitro and in vivo models.

In Vitro Studies:

Metabolic Stability Assays: These assays use liver microsomes (human or animal) to assess the rate at which a compound is metabolized. nih.govnih.gov By comparing the metabolic stability of a deuterated compound to its non-deuterated counterpart, researchers can quantify the impact of the kinetic isotope effect. For example, a study comparing a deuterated Polo-like kinase 1 (PLK1) inhibitor (PR00012), which has a deuterated piperazine ring, to its non-deuterated version (NMS-P937) showed that the deuterated compound had a slightly longer half-life in vivo. nih.gov

Permeability Assays: These assays, such as the Caco-2 permeability assay, are used to predict the absorption of a drug across the intestinal wall. nih.gov

In Vivo Studies:

Pharmacokinetic Studies in Animals: These studies involve administering the deuterated and non-deuterated compounds to animals (e.g., mice, rats) and measuring the drug concentrations in blood or plasma over time. nih.gov This data is used to determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

A hypothetical preclinical study comparing a lead compound containing a piperazine moiety with its deuterated analogue, this compound, might yield the following results:

| Parameter | Lead Compound (Non-deuterated) | Deuterated Analogue (Piperazine-d8) |

| In Vitro Metabolic Half-life (t1/2) in Human Liver Microsomes | 15 minutes | 45 minutes |

| In Vivo Half-life (t1/2) in Rats | 2 hours | 5 hours |

| Bioavailability in Rats | 30% | 55% |

These hypothetical results would demonstrate that the deuteration of the piperazine ring significantly improves the metabolic stability and bioavailability of the lead compound, making it a more promising drug candidate.

Addressing Metabolic Instability and Drug Interaction Research Challenges in Preclinical Development

Metabolic instability is a major reason for the failure of drug candidates in preclinical and clinical development. nih.gov Compounds that are rapidly metabolized often have poor bioavailability and a short duration of action, requiring frequent and high doses, which can lead to adverse effects. nih.gov

The use of deuterated compounds like this compound can directly address the challenge of metabolic instability. nih.gov By slowing down metabolism, deuteration can improve a drug's pharmacokinetic profile and increase its chances of success in clinical trials. nih.govselvita.com

Drug-drug interactions are another significant challenge in drug development. Many drugs are metabolized by the same family of enzymes, primarily the cytochrome P450 (CYP) enzymes. selvita.com If two drugs that are metabolized by the same CYP enzyme are co-administered, they can compete for the enzyme, leading to altered drug levels and potentially causing toxicity or reduced efficacy.

Deuteration can also help to mitigate the risk of drug-drug interactions. By altering the metabolic pathway of a drug, deuteration can reduce its reliance on a specific CYP enzyme that is prone to interactions. For example, if a drug is primarily metabolized by CYP2D6, which is known for its genetic variability and involvement in many drug interactions, deuterating a metabolically active site could shift its metabolism to other enzymes, thereby reducing the potential for interactions. selvita.com

Role in Enhancing Selectivity and Reducing Off-Target Interactions in Research

In addition to improving pharmacokinetic properties, deuteration can also enhance the selectivity of a drug for its intended target and reduce off-target interactions. nih.gov Off-target effects occur when a drug binds to and affects proteins other than its intended target, which can lead to unwanted side effects.

The mechanism by which deuteration can improve selectivity is not always straightforward but can be related to subtle changes in the drug's conformation or binding kinetics. biorxiv.org By making the drug molecule more rigid or altering its interaction with the target's binding pocket, deuteration can favor binding to the intended target over off-target proteins.

For instance, in the development of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins, reducing off-target degradation is crucial. nih.gov Research has shown that modifying the linker region of a PROTAC, which can include piperazine moieties, can minimize off-target effects. nih.gov While not directly involving deuteration in the cited study, it highlights the importance of fine-tuning all parts of a molecule to improve selectivity. The principles of using subtle structural modifications, such as deuteration, can be applied to achieve similar goals in reducing off-target interactions.

Computational and Theoretical Investigations of Deuterated Piperazine Systems

Quantum Mechanical and Molecular Mechanics Calculations of Isotope Effects

The replacement of hydrogen with deuterium (B1214612) in the piperazine (B1678402) ring primarily manifests as the kinetic isotope effect (KIE), where the heavier deuterium atom leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in zero-point energy results in a higher energy requirement to break a C-D bond, which can significantly slow down chemical reactions involving the cleavage of this bond. researchgate.net

Quantum mechanical (QM) and molecular mechanics (MM) calculations are pivotal in elucidating these phenomena. QM methods, such as Density Functional Theory (DFT) and ab initio calculations, can accurately predict changes in vibrational modes and reaction energy barriers upon deuteration. For instance, studies on related deuterated systems like piperazinium hexanoate (B1226103) have utilized ab initio quantum-mechanical calculations with various basis sets (e.g., HF/3-21G and HF/6-31G**) to perform normal-mode analyses. nih.gov These calculations have shown good agreement with experimental data for C-H(D) bond stretching and out-of-plane vibrations, confirming that the internal mean-square displacements of hydrogen nuclei are systematically larger than those of corresponding deuterium nuclei. nih.gov

DFT calculations, often using hybrid functionals like B3LYP, are also employed to compute vibrational frequencies and nuclear magnetic shielding tensors, which are sensitive to isotopic substitution. dergipark.org.tr The theoretical investigation of isotope effects on NMR chemical shifts can be approached by calculating nuclear shieldings based on theories like the Jameson theory, where geometric changes mimicking deuteration (e.g., a slight reduction in bond length) are introduced into the model. mdpi.com These computational approaches allow for a detailed analysis of how deuteration perturbs the electronic and vibrational landscape of the molecule.

Table 1: Theoretical Methods for Isotope Effect Calculation

| Computational Method | Application in Isotope Effect Studies | Typical Findings | References |

|---|---|---|---|

| Ab initio (Hartree-Fock) | Normal-mode analysis of vibrational frequencies in deuterated systems. | Predicts changes in mean-square displacements of H vs. D atoms. nih.gov | nih.gov |

| Density Functional Theory (DFT) | Calculation of vibrational frequencies, NMR shieldings, and reaction pathways. | Elucidates changes in spectroscopic properties and reaction kinetics (KIE). dergipark.org.tr | dergipark.org.tr |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density and bonding characteristics. | Quantifies subtle changes in bond strength and electronic structure upon deuteration. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis of Deuterated Systems

The conformational flexibility of the six-membered piperazine ring is a critical determinant of its biological activity and physical properties. Like cyclohexane, the piperazine ring can adopt several conformations, with the chair form being the most thermodynamically stable, followed by twist-boat, boat, and half-chair conformations. nih.gov The substitution of hydrogen with deuterium at the 2, 3, 5, and 6 positions in Piperazine-2,2,3,3,5,5,6,6-D8 does not fundamentally alter this conformational preference for the chair geometry but does impact the molecule's vibrational dynamics.

Molecular modeling and molecular dynamics (MD) simulations are essential tools for exploring the conformational landscape of piperazine and its deuterated analogues. nih.gov Temperature-dependent NMR spectroscopy studies on various N-functionalized piperazines reveal complex conformational behaviors, including restricted amide bond rotation and interconversion of chair conformations, which can be rationalized and quantified using computational models. nih.govrsc.org

MD simulations can provide insights into the behavior of these molecules in solution. nih.gov By simulating the molecule's movement over time, researchers can understand the energy barriers between different conformations and how factors like solvent and temperature influence conformational equilibrium. nih.govrsc.org For instance, MD simulations have been applied to investigate the absorption of CO2 into aqueous piperazine-activated MDEA solutions, where force field parameters for piperazine and its protonated forms were derived from QM calculations to ensure accuracy. nih.govresearchgate.net Although these studies did not specifically use the D8 analogue, the methodology is directly transferable to investigate the influence of deuteration on the solvation and dynamic behavior of the piperazine ring.

Table 2: Conformational Analysis of Piperazine Systems

| Conformation | Relative Stability | Computational Investigation Method | References |

|---|---|---|---|

| Chair | Most stable | Temperature-Dependent NMR, X-ray Crystallography, MD Simulations | nih.gov |

| Twist-Boat | Less stable | MD Simulations, Advanced NMR techniques | nih.gov |

| Boat | Unstable intermediate | MD Simulations, QM Calculations | nih.govnih.gov |

Predictive Studies on Deuterium's Influence on Molecular Interactions

The substitution of hydrogen with deuterium can modulate intermolecular interactions, which in turn influences the macroscopic properties of materials. rsc.org Theoretical and predictive studies are crucial for anticipating how the deuteration in this compound will affect its interactions with its environment, such as in a crystal lattice or in solution.

One of the key predicted effects is the alteration of hydrogen bonding. The N-H bonds of the piperazine nitrogens can act as hydrogen bond donors. Upon deuteration of the carbon backbone, subtle electronic changes can influence the acidity and hydrogen bonding capability of the remaining N-H protons. More directly, in systems where N-D bonds are formed, the geometric isotope effect (GIE) can become significant. rsc.org The GIE describes how deuteration can alter the geometry of hydrogen bonds, often leading to a slight increase in the donor-acceptor distance, which can affect crystal packing and the stability of molecular complexes. rsc.org

Furthermore, the lower vibrational energy of C-D bonds compared to C-H bonds reduces the efficiency of non-radiative decay pathways for excited electronic states. rsc.org This effect is predicted to enhance photophysical properties, such as increasing the quantum yields and lifetimes of fluorescence and phosphorescence. rsc.org While piperazine itself is not a strong fluorophore, this principle is highly relevant when the piperazine scaffold is incorporated into larger, photoactive molecules.

Finally, in the solid state, deuteration can introduce internal stress within the crystal lattice, a phenomenon described as a "chemical pressure" effect. rsc.org This can lead to isotopic polymorphism, where the deuterated and non-deuterated compounds crystallize in different structures, and can significantly alter the physical properties of the material. rsc.org

Table 3: Predicted Influence of Deuteration on Molecular Interactions

| Interaction / Property | Predicted Effect of Deuteration | Underlying Principle | References |

|---|---|---|---|

| Hydrogen Bonding (N-H···X) | Subtle modulation of bond strength and geometry (GIE). | Changes in zero-point energy and vibrational modes affecting intermolecular potentials. rsc.org | rsc.org |

| van der Waals Forces | Minor changes due to slightly smaller vibrational amplitude of deuterium. | The effective size of a deuterated group is slightly smaller than its protiated counterpart. | |

| Photophysical Properties | Potential for enhanced fluorescence/phosphorescence quantum yield. | Reduced vibrational quenching of excited states due to lower energy of C-D vs. C-H vibrations. rsc.org | rsc.org |

Future Perspectives and Emerging Research Directions

Innovations in Deuterated Compound Synthesis Technologies

The synthesis of deuterated compounds is undergoing a technological revolution, moving towards more efficient, selective, and sustainable methods. ansto.gov.auacs.org Traditional methods often involve multi-step processes, but recent innovations are streamlining the introduction of deuterium (B1214612) into organic molecules. acs.org

One significant advancement is the development of flow chemistry . ansto.gov.au This technique allows for continuous production, which can increase efficiency and production capacity while reducing the decomposition of sensitive molecules. ansto.gov.au The National Deuteration Facility (NDF) has recently adopted a Vapourtec flow reactor to advance flow-based deuteration, highlighting a move towards adapting established batch processes to continuous flow for larger-scale synthesis. ansto.gov.au

Electrocatalytic reductive deuteration is another emerging technique. It offers a novel route for the synthesis of deuterated compounds with high deuterium incorporation, as demonstrated in the synthesis of piperazine-d8-containing pharmaceuticals. researchgate.net This method is particularly valuable for creating deuterated arenes and heteroarenes, which are common structures in pharmaceuticals. researchgate.net

Furthermore, late-stage functionalization of C-H bonds and deuterium atom transfer (DAT) are becoming critical strategies. These methods allow for the deuteration of molecules with high structural complexity without requiring the pre-introduction of specific functional groups, offering a more direct and versatile approach to synthesizing deuterated compounds.

| Technology | Description | Advantages |

| Flow Chemistry | A process where a chemical reaction is run in a continuously flowing stream rather than in a batch. | Increased efficiency, higher production capacity, reduced decomposition of molecules. ansto.gov.au |

| Electrocatalytic Reductive Deuteration | A method that uses electricity to drive the deuteration reaction. | High deuterium incorporation, applicable to a wide range of organic molecules. researchgate.net |

| Late-Stage Functionalization | The introduction of deuterium into a complex molecule at a late stage of its synthesis. | Greater efficiency, selectivity, and functional group tolerance. |

Advancements in Analytical Techniques Utilizing Deuterated Standards

Deuterated compounds like Piperazine-2,2,3,3,5,5,6,6-D8 are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chemicalbook.comcymitquimica.comclearsynth.com The use of these standards significantly enhances the precision, accuracy, and reliability of quantitative analyses. clearsynth.commusechem.com

In mass spectrometry , deuterated internal standards are crucial for correcting variations in sample preparation and instrument response. clearsynth.comsigmaaldrich.com Because they have a higher mass than their non-deuterated counterparts, they can be easily distinguished by the mass spectrometer, allowing for accurate quantification of the target analyte. pharmaffiliates.com This is particularly important for complex biological samples where matrix effects can interfere with the analysis. clearsynth.com The use of stable isotope-labeled internal standards is considered the gold standard for absolute quantification in complex biological matrices. nih.gov

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool for studying the structure and dynamics of molecules. nih.govacs.org By monitoring the rate of exchange between hydrogen and deuterium atoms, researchers can gain insights into protein conformation, folding, and interactions. acs.org

In NMR spectroscopy , deuterated solvents are commonly used to reduce interference from the solvent's hydrogen atoms, leading to clearer spectra and more accurate structural information. clearsynth.com

| Analytical Technique | Role of Deuterated Standards | Key Benefits |

| Mass Spectrometry (MS) | Serve as internal standards for quantification. chemicalbook.comcerilliant.comcerilliant.com | Improves accuracy, compensates for matrix effects, enables absolute quantification. clearsynth.comnih.gov |

| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Used to probe molecular structure and dynamics. nih.gov | Provides information on protein conformation and interactions. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used as solvents to reduce signal interference. clearsynth.com | Enhances signal clarity and accuracy of structural analysis. clearsynth.com |

Integration of Deuterated Tracers in Advanced Biochemical and Environmental Research

The use of deuterated tracers is revolutionizing our understanding of complex biological and environmental systems. clearsynth.comwur.nl These tracers allow scientists to follow the metabolic fate of compounds in living organisms and their transformation in the environment. researchgate.netwur.nl

In biochemical research , deuterated compounds are used to trace metabolic pathways. clearsynth.comnih.gov By introducing a deuterated molecule into a biological system, researchers can track its conversion into various metabolites, providing a detailed map of metabolic networks. nih.gov This is crucial for understanding both normal physiology and the biochemical basis of diseases. acs.org Deuterium metabolic imaging (DMI) is an emerging MRI-based technique that uses deuterated tracers to visualize metabolic pathways in vivo, offering significant advantages like being non-radioactive and having biochemical safety. nih.gov

In environmental research , deuterated tracers help to elucidate the fate of organic micropollutants. wur.nl By using labeled compounds, scientists can study their degradation, transformation, and accumulation in water, soil, and organisms. wur.nl This information is vital for assessing the environmental risks of various chemicals.

| Research Area | Application of Deuterated Tracers | Research Findings |

| Biochemical Research | Tracing metabolic pathways and fluxes. nih.govbohrium.com | Elucidation of complex metabolic networks, understanding disease mechanisms. acs.orgmdpi.com |

| Environmental Research | Investigating the fate of micropollutants. wur.nl | Understanding degradation pathways and environmental persistence of pollutants. wur.nl |

| Drug Metabolism Studies | Tracking the absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.org | Identifying drug metabolites and understanding pharmacokinetic profiles. acs.org |

Prospects for Deuterated Piperazine (B1678402) Derivatives in Future Drug Discovery Research

The "deuterium switch" approach, where hydrogen atoms in a drug molecule are replaced with deuterium, is a promising strategy in drug discovery. nih.gov This subtle change can significantly improve a drug's pharmacokinetic properties, such as increasing its metabolic stability and prolonging its half-life. ansto.gov.aunih.gov This can lead to lower or less frequent dosing and potentially reduce the formation of toxic metabolites. nih.gov

Piperazine derivatives are a common scaffold in many approved drugs, particularly in areas like oncology and neuropsychiatry. ijrrjournal.comresearchgate.net The development of deuterated piperazine derivatives, therefore, holds considerable promise. nih.gov For example, deuteration can be strategically applied to piperazine-containing drugs to block sites of metabolism, thereby enhancing their therapeutic efficacy. nih.gov

The success of deutetrabenazine, the first FDA-approved deuterated drug, has spurred significant interest in this area. nih.gov Deucravacitinib, a deuterated tyrosine kinase 2 (TYK2) inhibitor, is another example of a novel deuterated drug that has reached the market. nih.gov These successes highlight the potential for developing new deuterated piperazine derivatives with improved therapeutic profiles. nih.gov Future research will likely focus on the rational design of these compounds, leveraging our growing understanding of metabolism and the kinetic isotope effect. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Piperazine-2,2,3,3,5,5,6,6-D8 with high isotopic purity?

- Answer : The electrocatalytic reductive deuteration method developed by Li Wu et al. (Wuhan University) is highly effective. This approach uses D₂O as the deuterium source and a palladium-based catalyst under controlled electrochemical conditions. The reaction yields Piperazine-D8 dihydrochloride with >97% isotopic purity, verified via LC-MS and NMR. Key parameters include optimizing D₂O concentration, voltage, and catalyst loading to minimize proton exchange .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store the compound at +4°C in airtight, light-protected containers to prevent moisture absorption and isotopic exchange. Short-term transport at room temperature is acceptable. Use deuterated solvents during handling to avoid proton contamination. Stability tests should confirm no degradation via periodic LC-MS analysis .

Q. What analytical techniques are critical for confirming the structure and isotopic purity of this compound?

- Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (167.11 g/mol for dihydrochloride form) and isotopic pattern.

- Deuterium NMR (²H NMR) : Identifies deuterium distribution by comparing shifts to non-deuterated analogs.

- LC-MS : Assesses chemical purity (>97%) and detects proton-deuterium exchange.

Cross-validate results with elemental analysis and FTIR for functional group confirmation .

Advanced Research Questions

Q. How can researchers design experiments to maximize deuterium incorporation in Piperazine derivatives?

- Answer :

- Reaction Optimization : Use excess D₂O (≥99.9% isotopic purity) and deuterated solvents (e.g., DMSO-d₆) to suppress proton back-exchange.

- Catalyst Selection : Palladium or platinum catalysts enhance deuteration efficiency under reductive conditions.

- Post-Synthesis Purification : Recrystallize in deuterated methanol or ethanol to remove non-deuterated impurities.

- Validation : Isotopic enrichment (>98%) should be confirmed via mass spectrometry and ²H NMR .

Q. What role does deuterium labeling play in studying the metabolic stability of Piperazine-based pharmaceuticals?

- Answer : Deuteration at metabolically vulnerable positions (e.g., α-to-nitrogen sites) slows CYP450-mediated oxidation via the kinetic isotope effect (KIE). For example, deuterated piperazine derivatives exhibit prolonged half-lives in liver microsome assays. Researchers should:

- Use LC-MS/MS to track deuterium retention in metabolites.

- Compare metabolic profiles with non-deuterated analogs in vitro (e.g., human hepatocytes).

- Validate findings in pharmacokinetic studies using deuterium-labeled internal standards .

Q. How can computational methods aid in predicting the impact of deuteration on Piperazine’s physicochemical properties?

- Answer :

- Density Functional Theory (DFT) : Models bond dissociation energies (BDEs) and vibrational frequencies to predict deuteration effects on stability.

- Molecular Dynamics (MD) Simulations : Assess changes in solubility, LogP, and membrane permeability due to deuterium’s mass difference.

- Docking Studies : Evaluate interactions with biological targets (e.g., dopamine receptors) to guide selective deuteration.

Experimental validation via solubility assays and X-ray crystallography is critical .

Methodological Considerations

- Contradictions in Data : While non-deuterated piperazine shows oral LD₅₀ values in rats (~2,600 mg/kg), deuterated analogs may exhibit altered toxicity due to metabolic differences. Preliminary studies should include acute toxicity assays in rodent models .

- Isotopic Purity Challenges : Proton contamination during synthesis can reduce deuterium enrichment. Use deuterium-depleted reagents and inert atmospheres (e.g., argon) to mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.